molecular formula C22H23FN2O3S B2633015 4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione CAS No. 1251670-01-5

4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Cat. No.: B2633015
CAS No.: 1251670-01-5
M. Wt: 414.5
InChI Key: WFKBVZOSVUHLPY-UHFFFAOYSA-N
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Description

4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. The process may include:

    Formation of the Benzothiazine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Fluoro-Methylphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Carbonyl Group: This can be done using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Studies: It may be studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where benzothiazine derivatives have shown efficacy.

Industry

    Material Science: It might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione would depend on its specific biological target. Generally, benzothiazine derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
  • 4-(3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Uniqueness

The presence of the fluoro and methyl groups in 4-(4-fluoro-3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione may confer unique properties, such as increased lipophilicity or altered electronic effects, which could influence its biological activity and pharmacokinetic profile.

Properties

IUPAC Name

[4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-15-9-11-24(12-10-15)22(26)21-14-25(17-7-8-18(23)16(2)13-17)19-5-3-4-6-20(19)29(21,27)28/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKBVZOSVUHLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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